molecular formula C8H4F13KO3S B1592797 Potassium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonate CAS No. 59587-38-1

Potassium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonate

Cat. No. B1592797
CAS RN: 59587-38-1
M. Wt: 466.26 g/mol
InChI Key: DFQKESLULXNZLL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonate is a potassium salt of the perfluoroalkanesulfonic acid . It is mainly used as a chrome fog depressant, instead of Potassium perfluorooctylsulfonate (FC-95) .


Molecular Structure Analysis

The molecular formula of Potassium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonate is C8H6F13KO3S . Its molecular weight is 468.27 .

Scientific Research Applications

Compound Structure and Properties

  • The Structure of Potassium Tetrahydrogen Pentafluoride : A study by Coyle, Schroeder, and Ibers (1970) discusses the structure of potassium tetrahydrogen pentafluoride, a compound related to potassium tridecafluorooctanesulphonate. This study provides insights into the molecular structure and bonding properties of fluorine-containing potassium compounds, which are relevant for understanding the chemical behavior of potassium tridecafluorooctanesulphonate in various applications (Coyle, Schroeder, & Ibers, 1970).

Chemical Synthesis and Reactions

  • Synthesis of N-(Fluorosulfuryl)Sulfonamide Salts : Beran, Příhoda, and Taraba (2010) describe a method for preparing potassium salts of N-(fluorosulfuryl)trifluoromethane sulfonamide, which demonstrates the versatility and reactivity of fluorine and sulfur-containing potassium salts in chemical synthesis. This research can be extrapolated to understand how potassium tridecafluorooctanesulphonate might react under similar conditions (Beran, Příhoda, & Taraba, 2010).

Environmental and Agricultural Applications

  • Application in Explosive Mineralization : A study by Khatebasreh et al. (2022) investigates the use of potassium ferrate as an activator for explosive degradation in an aqueous solution. This research highlights the potential environmental applications of potassium-based compounds in removing hazardous materials from water, which may extend to potassium tridecafluorooctanesulphonate for similar environmental remediation purposes (Khatebasreh et al., 2022).

  • Potassium in Agriculture : Römheld and Kirkby (2010) provide a comprehensive review of the research on potassium in agriculture, discussing its role in soil, plant physiology, and nutrition. This information is pertinent for understanding the agricultural applications of potassium tridecafluorooctanesulphonate, particularly in terms of its interaction with soil and plant systems (Römheld & Kirkby, 2010).

properties

IUPAC Name

potassium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F13O3S.K/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;/h1-2H2,(H,22,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQKESLULXNZLL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F13KO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880511
Record name 6:2 Fluorotelomer sulfonate potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonate

CAS RN

59587-38-1
Record name Potassium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6:2 Fluorotelomer sulfonate potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.181
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonate
Reactant of Route 2
Reactant of Route 2
Potassium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonate
Reactant of Route 3
Reactant of Route 3
Potassium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonate
Reactant of Route 4
Reactant of Route 4
Potassium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonate
Reactant of Route 5
Reactant of Route 5
Potassium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonate
Reactant of Route 6
Reactant of Route 6
Potassium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonate

Citations

For This Compound
1
Citations
E Rudin, J Glüge, M Scheringer - Science of the Total Environment, 2023 - Elsevier
The EU is planning to restrict the manufacture, placing on the market and use of per- and polyfluoroalkyl substances (PFASs) as a class. For such a broad regulatory approach, a lot of …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.